molecular formula C13H11Cl2NO3S B4243333 N-benzyl-3,5-dichloro-2-hydroxybenzenesulfonamide

N-benzyl-3,5-dichloro-2-hydroxybenzenesulfonamide

Cat. No.: B4243333
M. Wt: 332.2 g/mol
InChI Key: KAOCWZPJEXPLQI-UHFFFAOYSA-N
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Description

N-benzyl-3,5-dichloro-2-hydroxybenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzyl group attached to the nitrogen atom, and two chlorine atoms at the 3 and 5 positions of the benzene ring, along with a hydroxyl group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3,5-dichloro-2-hydroxybenzenesulfonamide typically involves the reaction of 3,5-dichloro-2-hydroxybenzenesulfonyl chloride with benzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform, under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms. Common reagents for these reactions include sodium hydroxide or potassium carbonate.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, reflux conditions.

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.

Major Products Formed:

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

Chemistry: N-benzyl-3,5-dichloro-2-hydroxybenzenesulfonamide is used as an intermediate in the synthesis of various organic compounds

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It is used in the development of new drugs targeting bacterial and fungal infections.

Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its derivatives are investigated for their efficacy in treating various diseases, including cancer and infectious diseases.

Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes. Its unique chemical properties make it valuable in the synthesis of dyes, pigments, and other industrial products.

Mechanism of Action

The mechanism of action of N-benzyl-3,5-dichloro-2-hydroxybenzenesulfonamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential biological processes, resulting in the compound’s antimicrobial or anticancer effects.

Comparison with Similar Compounds

    3,5-Dichloro-2-hydroxybenzenesulfonamide: Lacks the benzyl group, which may affect its biological activity and chemical reactivity.

    N-benzyl-2-hydroxybenzenesulfonamide:

    N-benzyl-3,5-dichlorobenzenesulfonamide: Lacks the hydroxyl group, which may alter its chemical properties and biological effects.

Uniqueness: N-benzyl-3,5-dichloro-2-hydroxybenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties The presence of both chlorine atoms and a hydroxyl group on the benzene ring, along with the benzyl group attached to the nitrogen atom, makes this compound distinct from its analogs

Properties

IUPAC Name

N-benzyl-3,5-dichloro-2-hydroxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO3S/c14-10-6-11(15)13(17)12(7-10)20(18,19)16-8-9-4-2-1-3-5-9/h1-7,16-17H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOCWZPJEXPLQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=C(C(=CC(=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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